molecular formula C22H26N2O4 B11012365 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11012365
M. Wt: 382.5 g/mol
InChI Key: YUCXXWSVMWNBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Two Fragments: The final step involves coupling the indole and dimethoxyphenyl fragments through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or receptors involved in signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is unique due to the presence of both the dimethoxyphenyl and indole groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications not observed in simpler analogs.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C22H26N2O4/c1-26-19-6-4-5-18-17(19)11-13-24(18)14-12-23-22(25)10-8-16-7-9-20(27-2)21(15-16)28-3/h4-7,9,11,13,15H,8,10,12,14H2,1-3H3,(H,23,25)

InChI Key

YUCXXWSVMWNBPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.